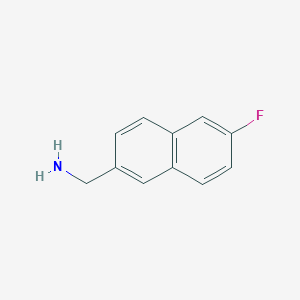
3-(4-Chlorophenyl)-3-fluoro-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-3-fluoro-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light. This property makes diazirines valuable tools in photochemistry and photobiology, particularly in the study of molecular interactions and photoaffinity labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-fluoro-3H-diazirine typically involves the reaction of 4-chlorophenylhydrazine with a fluorinating agent under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-3-fluoro-3H-diazirine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-3-fluoro-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with reagents such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Photolysis: Ultraviolet light (typically 254 nm) is used to induce the formation of carbenes.
Substitution Reactions: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
Photolysis: The primary product is a carbene, which can further react with nearby molecules to form various adducts.
Substitution Reactions: The major products are substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction: These reactions can lead to the formation of hydroxylated or dehalogenated products.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-3-fluoro-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and the mapping of active sites in enzymes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying target proteins.
Industry: Utilized in the development of advanced materials and coatings that require precise molecular interactions.
Mécanisme D'action
The primary mechanism of action of 3-(4-chlorophenyl)-3-fluoro-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, such as C-H, N-H, and O-H bonds, leading to the formation of covalent adducts. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxy-3H-diazirine
- 3-(4-chlorophenyl)-3-methyl-3H-diazirine
- 3-(4-chlorophenyl)-3-ethyl-3H-diazirine
Uniqueness
3-(4-chlorophenyl)-3-fluoro-3H-diazirine is unique due to the presence of the fluorine atom, which enhances its reactivity and stability compared to other diazirine derivatives. The fluorine atom also influences the electronic properties of the compound, making it particularly useful in applications that require precise control over molecular interactions.
Propriétés
Numéro CAS |
95911-67-4 |
|---|---|
Formule moléculaire |
C7H4ClFN2 |
Poids moléculaire |
170.57 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-3-fluorodiazirine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-3-1-5(2-4-6)7(9)10-11-7/h1-4H |
Clé InChI |
KBCYOVGJPRIWME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2(N=N2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


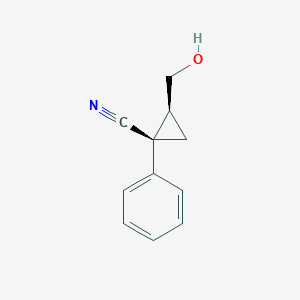
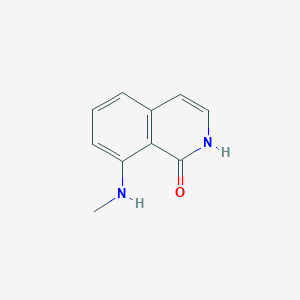

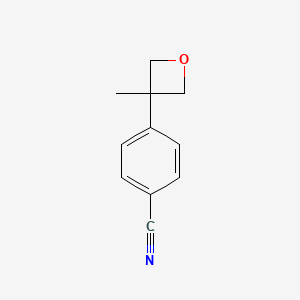
![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
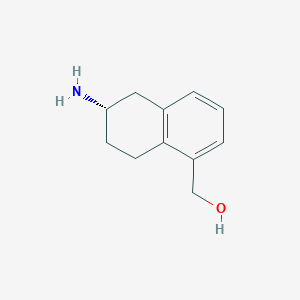
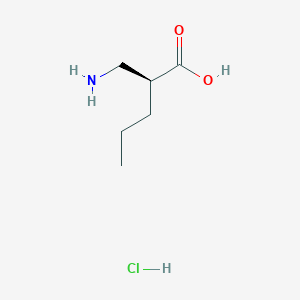
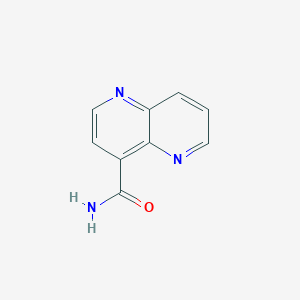
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
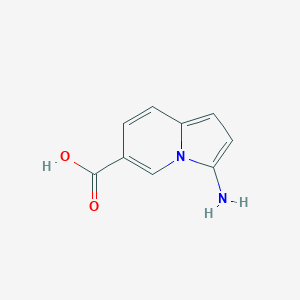
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
